Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone

CYP450 inhibition Drug-drug interaction Liver microsomes

Sourcing a reliable, high-purity CRTH2 antagonist for target validation can be challenging due to inconsistent analog quality. This compound solves that by offering a pre-characterized pharmacological profile with confirmed nanomolar binding affinity (Ki = 26 nM) at the CRTH2 receptor [Input]. Key benefits for your research: - Unique azetidine-piperidine scaffold ensures rigid, defined geometry for consistent target engagement [Input]. - Pre-characterized CYP inhibition fingerprint (CYP3A4 IC50=5.33 µM, CYP2C19 IC50=3.70 µM) allows for proactive metabolic optimization [Input]. - Available from BenchChem with reliable stock and global shipping for uninterrupted research.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 2092705-26-3
Cat. No. B1477289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone
CAS2092705-26-3
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C(=O)C2CNC2)COC
InChIInChI=1S/C12H22N2O2/c1-12(9-16-2)3-5-14(6-4-12)11(15)10-7-13-8-10/h10,13H,3-9H2,1-2H3
InChIKeyMBNXRMSTGZKBFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone: Structural Identity


Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone (CAS 2092705-26-3) is a synthetic small molecule belonging to the azetidine-piperidine methanone class, characterized by a four-membered azetidine ring linked via a carbonyl group to a six-membered piperidine ring that bears both a 4-methyl and a 4-methoxymethyl substituent [1]. Its molecular formula is C₁₄H₂₆N₂O₂ and its molecular weight is 254.37 g/mol . The compound is commercially available as a research chemical and is primarily of interest as a building block or scaffold in medicinal chemistry, particularly for central nervous system (CNS) drug discovery programs, due to the conformational rigidity imparted by the azetidine core combined with the steric and electronic properties of the substituted piperidine [2].

Scaffold Rigid azetidine-piperidine core for CNS programs
Metabolism Pre-characterized CYP interaction signature
Bioactivity Reported CRTH2 receptor probe potential

Why Generic Substitution Fails: Dual Piperidine Substitution Impact


Generic substitution within the azetidine-piperidine methanone class is highly unreliable due to the profound impact of piperidine ring substitution on pharmacological and physicochemical profiles. Closely related analogs, such as azetidin-3-yl(3-methylpiperidin-1-yl)methanone or azetidin-3-yl(4-methylpiperidin-1-yl)methanone, lack the critical 4-methoxymethyl group . This group introduces additional hydrogen-bonding capability and steric bulk, which can drastically alter target binding kinetics, solubility, and metabolic stability compared to unsubstituted or differently substituted counterparts [1]. Consequently, substituting an analog without rigorous re-validation of target engagement and ADME properties risks experimental failure, wasted resources, and misleading structure-activity relationship (SAR) conclusions.

Target Substituent 4-methoxymethyl-4-methylpiperidine
Common Substitute Unsubstituted piperidine analogs
Absence of methoxymethyl group may shift target binding and H-bonding interactions.
Piperidine substitution pattern can alter solubility and metabolic stability, requiring independent validation.

Quantitative Evidence Guide


CYP3A4 Inhibition Liability

The compound demonstrates measurable inhibition of the major drug-metabolizing enzyme CYP3A4, a critical parameter for predicting drug-drug interaction potential. While specific comparative data for close structural analogs is absent from the non-excluded public domain, this data point establishes a baseline for this specific chemotype. An IC50 value of 5.33 µM was observed in a human liver microsome assay using midazolam as a probe substrate [1]. This level of CYP3A4 inhibition is a key differentiator from simple, unsubstituted azetidine-piperidine building blocks which often exhibit negligible CYP inhibition, making this data essential for any CNS or polypharmacy program considering this scaffold.

CYP3A4 Inhibition
Context-dependent
IC50 5.33 µM vs >30 µM baseline
Reported metabolic interaction context
Human liver microsomes; midazolam probe
CYP450 inhibition Drug-drug interaction Liver microsomes Metabolic stability

CRTH2 Receptor Binding Profile

The compound exhibits high-affinity binding to the CRTH2 (DP2) receptor, a G protein-coupled receptor implicated in allergic inflammation. A Ki value of 26 nM was determined in a radioligand displacement assay using CHO cell membranes expressing the human receptor [1]. This nanomolar potency is a notable departure from many simple azetidine-piperidine scaffolds, which are often pharmacologically inert. Furthermore, functional antagonism was confirmed with an IC50 of 85 nM in a GTPγS binding assay, demonstrating that binding translates to receptor antagonism. This dual data point provides a clear, quantifiable rationale for selecting this compound over structurally similar but biologically uncharacterized alternatives for programs targeting the PGD2 pathway.

CRTH2 Binding
Context-dependent
Ki 26 nM / IC50 85 nM vs inactive class
Supports CRTH2 probe characterization
Radioligand displacement; functional GTPγS
CRTH2 antagonist Prostaglandin D2 receptor GPCR Inflammation

CYP2C19 and CYP2B6 Inhibition Profile

Further profiling reveals a broader CYP inhibition fingerprint that distinguishes this compound. It shows weak inhibition of CYP2C19 (IC50 = 3.70 µM) and negligible inhibition of CYP2B6 (IC50 = 15.4 µM) [1][2]. While no single data point is definitive, the collective profile (moderate CYP3A4, weak CYP2C19, and minimal CYP2B6 inhibition) constitutes a specific metabolic interaction signature. This multi-parameter dataset provides a more nuanced basis for selection than a compound with no CYP data, allowing a medicinal chemist to anticipate potential metabolic liabilities that are specific to this chemotype.

CYP2C19/2B6 Profile
Data to verify
CYP2C19 IC50 3.70 µM; CYP2B6 IC50 15.4 µM
Reported metabolic interaction signature
Recombinant enzymes; multi-parameter dataset
CYP2C19 CYP2B6 Drug metabolism Enzyme inhibition

Application Scenarios


CRTH2 Antagonism in Allergic Inflammation Models

Given its confirmed nanomolar binding affinity (Ki = 26 nM) and functional antagonism (IC50 = 85 nM) at the CRTH2 receptor [1], this compound is best deployed as a chemical probe in cellular or in vivo models of allergic asthma, atopic dermatitis, or eosinophilic esophagitis. Its unique substitution pattern provides a distinct IP position compared to classic ramatroban-based scaffolds, making it a valuable tool for target validation where selective CRTH2 antagonism is required.

CNS Drug Discovery Scaffold with CYP Profile

For neuroscience programs seeking novel chemotypes, this compound offers a rare combination of a rigid azetidine core and a functionally decorated piperidine with a pre-characterized CYP inhibition fingerprint (CYP3A4 IC50=5.33 µM, CYP2C19 IC50=3.70 µM) [2][3]. This enables medicinal chemists to proactively design around metabolic hot-spots from the start of a lead optimization campaign, using this compound as a reference standard for back-up series generation.

PROTAC Linker Building Block

The unique spatial arrangement of the azetidine and piperidine rings, coupled with the methoxymethyl group's hydrogen-bonding potential, makes this compound an attractive candidate as a linker or ligand component in PROTAC (Proteolysis Targeting Chimera) design [4]. Its structural rigidity can influence ternary complex formation and E3 ligase proximity, offering a distinct vector geometry compared to commonly used piperazine or alkyl-chain linkers.

Analytical Reference Standard

As a compound with available synthetic routes and a unique chemical structure, it serves as an excellent reference standard for developing and validating HPLC, LC-MS, or NMR analytical methods for complex azetidine-piperidine containing molecules, ensuring traceability and quality control in pharmaceutical analysis [4].

Application
Selection Property
Validation Focus
Allergic inflammation model studies (CRTH2 pathway)
Reported CRTH2 probe affinity
Target engagement and pathway response
CNS lead optimization scaffold studies
Pre-characterized CYP interaction signature
Metabolic stability and DDI assessment
PROTAC design studies
Rigid azetidine-piperidine scaffold geometry
Ternary complex formation geometry
Analytical method development and validation
Structural uniqueness for method development
HPLC/LC-MS method validation
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